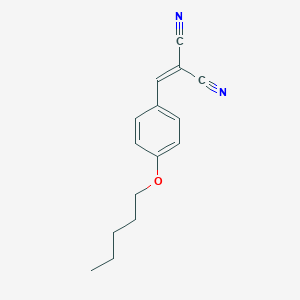

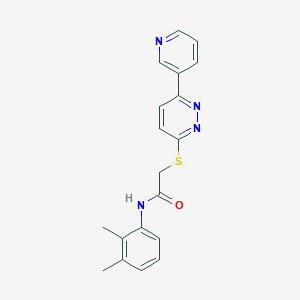

2-(4-(Pentyloxy)benzylidene)malononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(Pentyloxy)benzylidene)malononitrile is a chemical compound. It is a derivative of benzylidene malononitrile, which finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .

Synthesis Analysis

The synthesis of benzylidene malononitrile derivatives, such as 2-(4-(Pentyloxy)benzylidene)malononitrile, can be achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . This process involves the use of catalysts like Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite . The catalysts are prepared using a combustion method with glycine or glycerol as a fuel . The reaction mechanism and kinetics are established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model .Chemical Reactions Analysis

The chemical reactions involving benzylidene malononitrile derivatives are typically catalyzed reactions . The Knoevenagel condensation of benzaldehyde with malononitrile, for instance, results in the formation of benzylidene malononitrile .Wissenschaftliche Forschungsanwendungen

Novel Functionalized Heteroaromatic Compounds Synthesis

Research led by M. Moustafa et al. (2017) explored the synthesis of novel functionalized heteroaromatic compounds, emphasizing the development of new methods. This work included the investigation of arylhydrazonals, enamines, and functionally substituted carbonyl compounds, leading to the discovery of new rearrangements and the correction of previously misassigned structures in the literature. Their study showcased the versatility of compounds like 2-(4-(Pentyloxy)benzylidene)malononitrile in synthesizing complex heterocyclic compounds, which had their structures incorrectly assigned in past due to inadequate analytical methods (Moustafa et al., 2017).

Practical Synthesis and Applications in Organic Chemistry

Another study focused on the practical synthesis of 2-fluoro-4-bromobiphenyl, illustrating the broader context of utilizing similar compounds in organic synthesis. Although not directly about 2-(4-(Pentyloxy)benzylidene)malononitrile, this research by Yanan Qiu et al. (2009) underlines the importance of developing efficient synthesis methods for compounds that serve as key intermediates in the manufacture of materials like non-steroidal anti-inflammatory drugs. Their work emphasizes the need for cost-effective and environmentally friendly synthesis methods, highlighting the relevance of such research in industrial applications (Qiu et al., 2009).

Advanced Oxidation Processes and Environmental Impact

Research on the degradation of pharmaceuticals, like the study on nitisinone by H. Barchańska et al. (2019), and on acetaminophen by Mohammad Qutob et al. (2022), provides insight into the environmental and health-related aspects of chemical degradation. Although these studies do not focus directly on 2-(4-(Pentyloxy)benzylidene)malononitrile, they reflect on the critical need for understanding the stability, degradation pathways, and environmental impact of chemicals. Such knowledge is vital for assessing the risks and benefits of various compounds, including potential drug candidates and their by-products in medical and environmental contexts (Barchańska et al., 2019); (Qutob et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

The synthesis of benzylidene malononitrile and its derivatives is an area of active research, with a focus on developing clean and green industrial processes . These compounds have potential applications in various fields, including the pharmaceutical industry, biotech, and specialty chemicals . Future research may focus on improving the synthesis process, exploring new applications, and understanding the properties of these compounds in more detail.

Eigenschaften

IUPAC Name |

2-[(4-pentoxyphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-3-4-9-18-15-7-5-13(6-8-15)10-14(11-16)12-17/h5-8,10H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHNQLZMJWDFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Pentyloxy)benzylidene)malononitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-5-fluoroimidazo[1,5-a]pyridine](/img/structure/B2509794.png)

![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)

![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)

![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2509816.png)